molecular formula C11H12O3 B1270941 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde CAS No. 20240-58-8

3-Allyl-4-hydroxy-5-methoxy-benzaldehyde

Cat. No. B1270941
Key on ui cas rn: 20240-58-8
M. Wt: 192.21 g/mol
InChI Key: IJGXTTPJTDSRBO-UHFFFAOYSA-N
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Patent
US07393367B2

Procedure details

3-Methoxy-4-(2-propenyloxy)benzaldehyde (19.7 g, 0.100 mol) was heated under reflux in 75 ml mesitylene (1,3,5-trimethylbenzene) for 20 hours. After cooling, 250 ml 2N sodium hydroxide were added to the reaction mixture. The aqueous phase was washed two times with diethyl ether. The aqueous phase was subsequently acidified with concentrated hydrochloric acid under ice cooling and then extracted with ethyl acetate. After drying and concentrating the organic phase, there remained a light orange-colored oil that crystallized on cooling.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11]CC=C)[CH:6]=[O:7].[OH-].[Na+].[C:17]1(C)[CH:22]=C(C)C=C(C)[CH:18]=1>>[CH2:22]([C:9]1[CH:8]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:10]=1[OH:11])[CH:6]=[O:7])[CH:17]=[CH2:18] |f:1.2|

Inputs

Step One
Name
Quantity
19.7 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OCC=C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
The aqueous phase was washed two times with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the organic phase, there
CUSTOM
Type
CUSTOM
Details
that crystallized
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
Smiles
C(C=C)C=1C=C(C=O)C=C(C1O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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